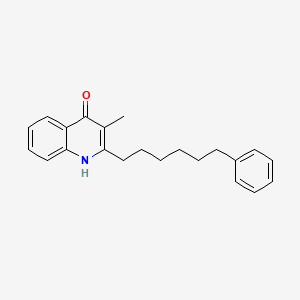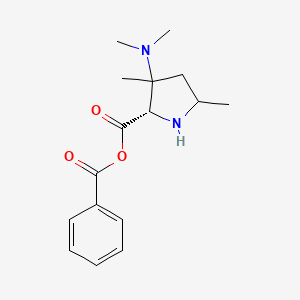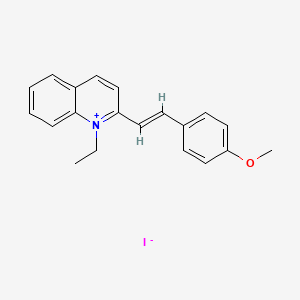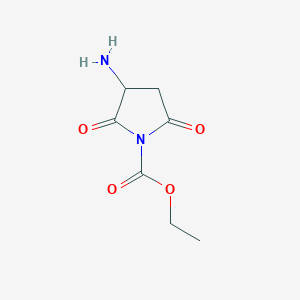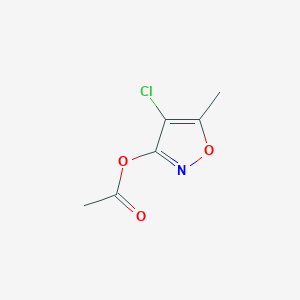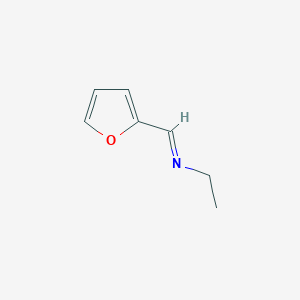
N-(4,5-Dimethyl-1,3-oxazol-2-yl)-N-ethylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4,5-dimethyloxazol-2-yl)-N-ethylbutyramide is a compound that belongs to the class of oxazole derivatives. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-dimethyloxazol-2-yl)-N-ethylbutyramide typically involves the formation of the oxazole ring followed by the introduction of the butyramide group. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-amino-2-methylpropanol with ethyl acetoacetate can yield the oxazole ring, which can then be further functionalized to introduce the butyramide group .
Industrial Production Methods
Industrial production of oxazole derivatives often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity. These methods include the use of eco-friendly catalysts and reagents to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
N-(4,5-dimethyloxazol-2-yl)-N-ethylbutyramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imides and acids.
Reduction: Reduction reactions can convert the oxazole ring to oxazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxazole ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include ceric ammonium nitrate (CAN) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to introduce new functional groups.
Major Products Formed
The major products formed from these reactions include imides, oxazoline derivatives, and various substituted oxazoles, depending on the specific reagents and conditions used .
Scientific Research Applications
N-(4,5-dimethyloxazol-2-yl)-N-ethylbutyramide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial and anticancer activities, making it a candidate for drug development.
Medicine: It is investigated for its potential use in treating various diseases due to its biological activities.
Mechanism of Action
The mechanism of action of N-(4,5-dimethyloxazol-2-yl)-N-ethylbutyramide involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Aleglitazar: An antidiabetic drug containing an oxazole ring.
Ditazole: A platelet aggregation inhibitor.
Mubritinib: A tyrosine kinase inhibitor.
Oxaprozin: A COX-2 inhibitor.
Uniqueness
N-(4,5-dimethyloxazol-2-yl)-N-ethylbutyramide is unique due to its specific substitution pattern, which imparts distinct biological activities. Its combination of the oxazole ring with the butyramide group enhances its potential as a versatile compound in various scientific and industrial applications .
Properties
CAS No. |
57068-19-6 |
|---|---|
Molecular Formula |
C11H18N2O2 |
Molecular Weight |
210.27 g/mol |
IUPAC Name |
N-(4,5-dimethyl-1,3-oxazol-2-yl)-N-ethylbutanamide |
InChI |
InChI=1S/C11H18N2O2/c1-5-7-10(14)13(6-2)11-12-8(3)9(4)15-11/h5-7H2,1-4H3 |
InChI Key |
PFCYECMRYCVLID-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)N(CC)C1=NC(=C(O1)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



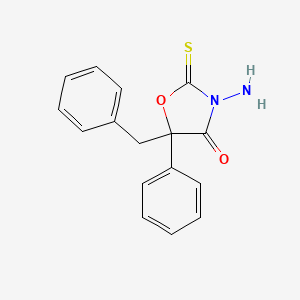

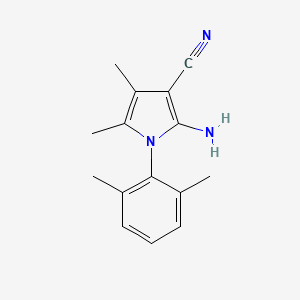
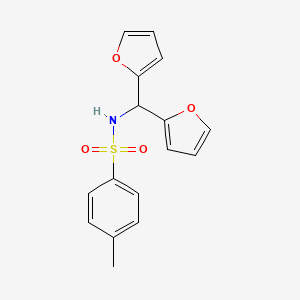
![Dicyclohexyl(2',4',6'-triisopropyl-3,4,5,6-tetramethyl-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B15209370.png)
![Cycloocta[f]isobenzofuran-1,3-dione](/img/structure/B15209371.png)
